molecular formula C16H17NO2 B5719716 N-(2-methoxyphenyl)-2,4-dimethylbenzamide CAS No. 676155-08-1

N-(2-methoxyphenyl)-2,4-dimethylbenzamide

Cat. No. B5719716
CAS RN: 676155-08-1
M. Wt: 255.31 g/mol
InChI Key: XKBZNCGSOSRISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2,4-dimethylbenzamide, also known as otilonium bromide, is a quaternary ammonium compound that belongs to the family of antispasmodic drugs. It is a synthetic derivative of diphenylacetic acid and is used to treat gastrointestinal disorders such as irritable bowel syndrome (IBS). Otilonium bromide acts by reducing the amplitude and frequency of intestinal contractions, thereby relieving the symptoms of IBS.

Mechanism of Action

Otilonium bromide acts by blocking the L-type calcium channels in the smooth muscle cells of the intestine. This leads to a reduction in the influx of calcium ions into the cells, which in turn reduces the amplitude and frequency of intestinal contractions. Otilonium bromide also has a direct spasmolytic effect on the smooth muscle cells of the intestine.
Biochemical and Physiological Effects
Otilonium bromide has been shown to have minimal systemic absorption and is mainly distributed in the gastrointestinal tract. It has a half-life of approximately 12 hours and is metabolized in the liver. Otilonium bromide is excreted in the feces and urine. Otilonium bromide has no significant effect on the cardiovascular system, respiratory system, or central nervous system.

Advantages and Limitations for Lab Experiments

Otilonium bromide has several advantages for lab experiments. It has a well-defined mechanism of action and is highly selective for the L-type calcium channels in the smooth muscle cells of the intestine. Otilonium bromide is also highly soluble in water, which makes it easy to prepare solutions for in vitro experiments. However, N-(2-methoxyphenyl)-2,4-dimethylbenzamide bromide has some limitations for lab experiments. It has low oral bioavailability and is mainly distributed in the gastrointestinal tract, which makes it difficult to study its systemic effects. In addition, N-(2-methoxyphenyl)-2,4-dimethylbenzamide bromide has a short half-life, which may limit its use in long-term experiments.

Future Directions

There are several future directions for the study of N-(2-methoxyphenyl)-2,4-dimethylbenzamide bromide. One direction is to investigate its efficacy in treating other gastrointestinal disorders such as inflammatory bowel disease and gastroesophageal reflux disease. Another direction is to study the long-term effects of N-(2-methoxyphenyl)-2,4-dimethylbenzamide bromide on the gastrointestinal tract and other organ systems. In addition, further research is needed to elucidate the molecular mechanisms underlying the spasmolytic effect of N-(2-methoxyphenyl)-2,4-dimethylbenzamide bromide.

Synthesis Methods

Otilonium bromide can be synthesized by reacting 2,4-dimethylbenzoyl chloride with 2-methoxyaniline in the presence of a base such as sodium carbonate. The resulting product is then reacted with methyl bromide to form N-(2-methoxyphenyl)-2,4-dimethylbenzamide bromide. The purity of the final product can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

Otilonium bromide has been extensively studied for its efficacy in treating IBS. Several clinical trials have shown that N-(2-methoxyphenyl)-2,4-dimethylbenzamide bromide can significantly reduce the symptoms of IBS such as abdominal pain, bloating, and diarrhea. In addition, N-(2-methoxyphenyl)-2,4-dimethylbenzamide bromide has been shown to improve the quality of life of IBS patients. Otilonium bromide has also been studied for its efficacy in treating other gastrointestinal disorders such as functional dyspepsia and non-ulcer dyspepsia.

properties

IUPAC Name

N-(2-methoxyphenyl)-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-8-9-13(12(2)10-11)16(18)17-14-6-4-5-7-15(14)19-3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBZNCGSOSRISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359236
Record name STK281727
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2,4-dimethylbenzamide

CAS RN

676155-08-1
Record name STK281727
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.